molecular formula C14H12Cl2N2 B1455432 2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride CAS No. 1187932-60-0

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride

Cat. No.: B1455432
CAS No.: 1187932-60-0
M. Wt: 279.2 g/mol
InChI Key: MAAHGMPGADCLLV-UHFFFAOYSA-N
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Description

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride is a chemical compound with the molecular formula C14H12Cl2N2. It is a derivative of benzimidazole, a class of heterocyclic compounds known for their wide range of biological activities.

Biochemical Analysis

Biochemical Properties

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to significant changes in cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways. The compound’s ability to bind to specific sites on enzymes or receptors is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for the compound’s biological activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .

Preparation Methods

The synthesis of 2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride typically involves the reaction of 1-phenyl-1H-benzoimidazole with chloromethylating agents under specific conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) .

Scientific Research Applications

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride has several scientific research applications:

Comparison with Similar Compounds

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-(chloromethyl)-1-phenylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2.ClH/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;/h1-9H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAHGMPGADCLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-60-0
Record name 1H-Benzimidazole, 2-(chloromethyl)-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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